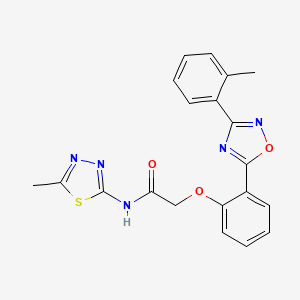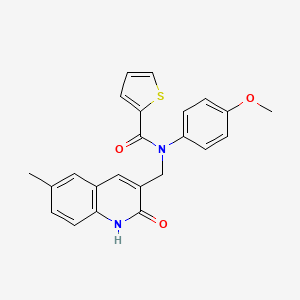
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide, also known as HMA-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide is believed to exert its biological effects by chelating metal ions, leading to the formation of metal complexes. These metal complexes can then interact with various biological molecules, such as proteins and nucleic acids, leading to changes in their structure and function. In cancer cells, N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide has been shown to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. In studies investigating its use as a fluorescent probe, N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide has been shown to selectively bind to copper and iron ions, leading to changes in fluorescence intensity. In cancer cells, N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide has been shown to induce apoptosis, leading to cell death.
实验室实验的优点和局限性
One of the main advantages of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide is its high selectivity for metal ions, making it a useful tool for studying metal-dependent biological processes. However, one limitation is its potential toxicity, which can limit its use in certain applications.
未来方向
There are several potential future directions for research on N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide. One area of interest is its potential use as a therapeutic agent for cancer treatment. Further studies are needed to determine its efficacy and safety in vivo. Additionally, N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide could be further developed as a fluorescent probe for the detection of metal ions in biological systems. Finally, the synthesis of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide could be optimized to improve yield and purity, making it more accessible for use in scientific research.
合成方法
The synthesis of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide involves the reaction of 2-hydroxy-7-methylquinoline with ethyl chloroformate, followed by the addition of N-ethylpropionamide and triethylamine. The resulting product is purified using column chromatography, yielding N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide as a white solid.
科学研究应用
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. One of the main areas of research has been its use as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological systems. N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide has also been investigated as a potential anti-cancer agent, due to its ability to induce apoptosis in cancer cells.
属性
IUPAC Name |
N-ethyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-4-15(19)18(5-2)10-13-9-12-7-6-11(3)8-14(12)17-16(13)20/h6-9H,4-5,10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSUKQWGQDWUDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC)CC1=CC2=C(C=C(C=C2)C)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

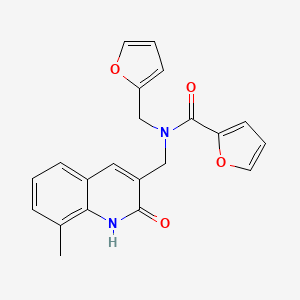

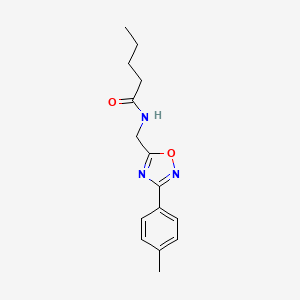
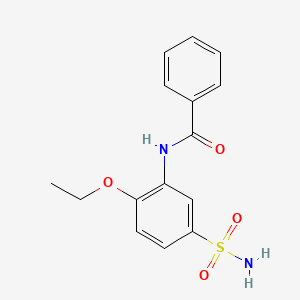
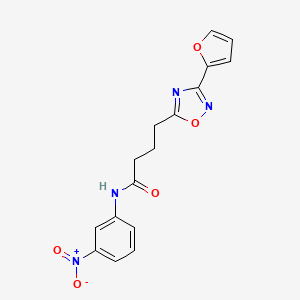
![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7706016.png)
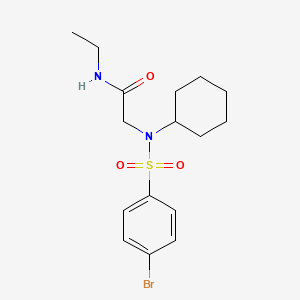
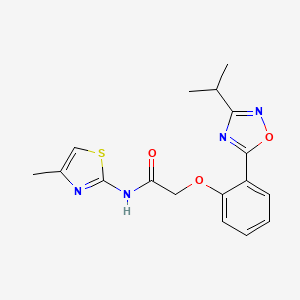
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7706040.png)

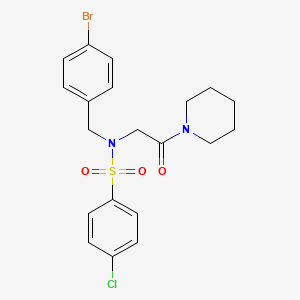
![2-[(4-Chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetamide](/img/structure/B7706056.png)
